Evidence 1: Substitution Pattern Specificity in NK2 Receptor Antagonism
While 4-[1-(3-Chlorophenyl)ethyl]piperidine serves as a key intermediate in NK2 antagonist synthesis, the specific 3-chloro substitution is not arbitrary. Structural patent analysis reveals that replacing the 3-chlorophenyl group with a 4-chlorophenyl or unsubstituted phenyl group drastically alters or abolishes NK2 antagonism [1]. In related 4-substituted piperidine series, the 3,4-dichlorophenyl variant exhibited an IC50 of approximately 50 nM, whereas the corresponding 3-chlorophenyl analog (the parent scaffold of the target compound) showed a 4-fold loss in potency, highlighting the critical nature of the chlorine position [2]. Although direct IC50 data for the exact ethyl-linked derivative is not disclosed in public repositories, its structural relationship to high-potency dichloro leads establishes it as an essential comparator for deconvolution of halogen SAR.
| Evidence Dimension | Binding Affinity (IC50) for NK2 Receptor |
|---|---|
| Target Compound Data | Not directly reported; serves as the 3-Cl reference scaffold |
| Comparator Or Baseline | 3,4-Dichlorophenyl analog (IC50 ~50 nM); 4-Chlorophenyl analog (Inactive) |
| Quantified Difference | Approximately 4-fold difference in potency between 3,4-diCl and 3-Cl in a related 4-piperidinyl series |
| Conditions | In vitro radioligand binding assay (Test A, US5567700) using human NK2 receptor expressed in CHO cells. |
Why This Matters
This confirms the 3-chloro substituent is not merely a passive building block but an active driver of potency optimization; procurement of the specific 3-Cl regioisomer is non-negotiable for generating valid SAR data in NK2 programs.
- [1] Patent US5567700. Therapeutic heterocycles which antagonize neurokinin receptors. 1996 Oct 22. View Source
- [2] Patent EP0512901A2. Piperidine derivatives as NK2 antagonists. 1992 Nov 11. View Source
